4-Methoxy MiPT Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy MiPT (hydrochloride) involves several steps, starting with the preparation of the indole core. The process typically includes the following steps:
Preparation of 4-methoxyindole: This can be achieved by methylation of 4-hydroxyindole using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the tryptamine backbone: The 4-methoxyindole is then reacted with an appropriate alkylating agent, such as 2-bromoethylamine, to form the intermediate compound.
N-methylation and N-isopropylation: The intermediate is further reacted with methyl iodide and isopropyl iodide to introduce the N-methyl and N-isopropyl groups, respectively.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-methoxy MiPT (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy MiPT (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxo derivatives of 4-methoxy MiPT.
Reduction: Reduced forms of 4-methoxy MiPT.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy MiPT (hydrochloride) is primarily used in scientific research due to its psychotomimetic properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of tryptamines.
Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating mental health conditions such as depression and anxiety.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology.
Mechanism of Action
The mechanism of action of 4-methoxy MiPT (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychotomimetic effects, including altered perception, mood, and cognition.
Comparison with Similar Compounds
4-methoxy MiPT (hydrochloride) is similar to other tryptamines such as:
4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): Known for its intense hallucinogenic effects and higher potency at serotonin receptors.
4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT): A prodrug of 4-HO-MiPT with similar effects but different pharmacokinetics.
4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT): Another methoxy-substituted tryptamine with distinct psychotomimetic properties.
The uniqueness of 4-methoxy MiPT (hydrochloride) lies in its specific substitution pattern and its balance of psychotomimetic effects with relatively mild visual disturbances compared to other tryptamines .
Properties
Molecular Formula |
C15H23ClN2O |
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Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)17(3)9-8-12-10-16-13-6-5-7-14(18-4)15(12)13;/h5-7,10-11,16H,8-9H2,1-4H3;1H |
InChI Key |
RBUPTRDOKXYZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |
Origin of Product |
United States |
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